9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with various compounds. For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
Pyrimidine derivatives are characterized by the presence of a pyrimidine ring, which is an integral part of DNA and RNA . The specific structure of “9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” would require more detailed analysis.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied. For instance, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective, anti-neuroinflammatory activity was evaluated .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. They are often characterized by techniques such as IR, NMR, and mass spectroscopy .Scientific Research Applications
Catalyst-Free Synthesis
A catalyst-free, one-pot synthesis method for creating a diverse series of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives has been developed. This method is notable for its mild reaction conditions, lack of catalyst requirement, high yields, and eco-friendliness, making it significant for pharmaceutical applications (Brahmachari & Nayek, 2017).
Electrochemical Synthesis
An innovative synthesis approach using electrogenerated acetonitrile anions and tetrabutylammonium cations as a catalytic system has been described for creating novel chromeno[3′,4′:5,6]pyrano[2,3-d]pyrimidines. This method emphasizes a green chemistry perspective by employing an undivided cell with specific electrodes at room temperature (Kazemi-Rad, Azizian, & Kefayati, 2014).
Novel Derivatives Synthesis
Research on synthesizing new 2-methyl and 2-cyanomethyl-12-aryl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives has been conducted, showcasing the versatility of chromeno[2,3-d]pyrimidine derivatives in creating structurally novel compounds. Such works are crucial for the development of new materials with potential applications in various fields (Li et al., 2015).
Antimicrobial and Antitubercular Activities
A study synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and antimicrobial activities against several bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Kamdar et al., 2011).
Nonlinear Optical Properties
An in-depth theoretical and experimental study on the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives has revealed their promising applications in medicine and nonlinear optics. Such research underscores the utility of chromeno[2,3-d]pyrimidine derivatives in high-technology applications, especially in optoelectronics (Hussain et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Similar compounds have been noted for their lipophilicity, which allows them to diffuse easily into cells .
Result of Action
Related compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
Properties
IUPAC Name |
9-methyl-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-11-6-8-13(9-7-11)17-20-18-15(19(23)21-17)10-14-5-3-4-12(2)16(14)22-18/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVMKLOJUQQDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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